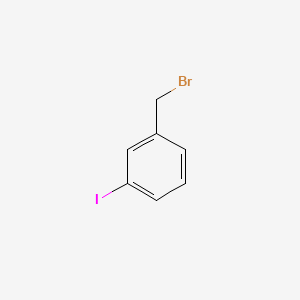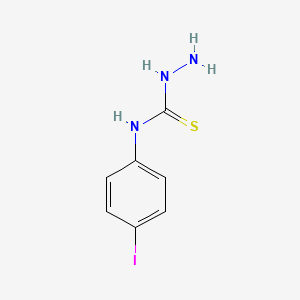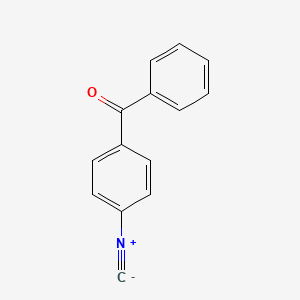
1-(萘-2-基)哌嗪
描述
1-Naphthalen-2-yl-piperazine is a chemical compound with the molecular formula C14H16N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The naphthalene moiety in 1-Naphthalen-2-yl-piperazine is a bicyclic aromatic hydrocarbon, which imparts unique chemical and physical properties to the compound. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities.
科学研究应用
1-萘-2-基哌嗪在科学研究中具有广泛的应用:
化学: 它用作合成更复杂有机分子的结构单元。
生物学: 研究该化合物与生物大分子(如蛋白质和核酸)的潜在相互作用。
医药: 它已被研究用于其潜在的治疗作用,包括其作为血清素能剂的作用.
工业: 该化合物用于开发各种工业化学品和材料。
作用机制
生化分析
Biochemical Properties
1-(Naphthalen-2-yl)piperazine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It acts as a non-selective, mixed serotonergic agent, exerting partial agonism at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors, while antagonizing the 5-HT2A, 5-HT2B, and 5-HT2C receptors . Additionally, it has high affinity for the 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors . These interactions are primarily mediated through binding to the respective receptor sites, influencing various signaling pathways.
Cellular Effects
1-(Naphthalen-2-yl)piperazine has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in animal models, it has been observed to produce effects such as hyperphagia, hyperactivity, and anxiolysis, which are likely mediated predominantly or fully by blockade of the 5-HT2C receptor . These effects highlight its potential impact on cellular signaling and metabolic processes.
Molecular Mechanism
The molecular mechanism of 1-(Naphthalen-2-yl)piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a non-selective, mixed serotonergic agent, binding to various serotonin receptors and modulating their activity . This modulation can lead to alterations in downstream signaling pathways, affecting cellular responses and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(Naphthalen-2-yl)piperazine can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For example, in in vitro and in vivo studies, the compound’s effects on cellular signaling and metabolism have been observed to vary with time, indicating its dynamic nature in biochemical environments .
Dosage Effects in Animal Models
The effects of 1-(Naphthalen-2-yl)piperazine vary with different dosages in animal models. At lower doses, it has been shown to produce mild effects such as hyperphagia and hyperactivity, while higher doses can lead to more pronounced effects, including anxiolysis . Additionally, toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
1-(Naphthalen-2-yl)piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It has been shown to affect metabolic flux and metabolite levels, indicating its role in modulating biochemical processes . These interactions are crucial for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-(Naphthalen-2-yl)piperazine within cells and tissues involve interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its activity and function . Understanding these transport mechanisms is essential for elucidating its pharmacokinetics and pharmacodynamics.
Subcellular Localization
1-(Naphthalen-2-yl)piperazine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding its precise role in cellular processes.
准备方法
1-萘-2-基哌嗪的合成可以通过多种方法实现。一种常见的合成路线涉及 1,2-二胺衍生物与锍盐的环化 。此方法通常涉及在碱性条件下,将受保护的 1,2-二胺与锍盐反应,然后脱保护以得到所需的哌嗪衍生物。另一种方法涉及在 N-亲核试剂的作用下,开环氮丙啶 。工业生产方法可能有所不同,但它们通常涉及类似的环化和开环反应原理。
化学反应分析
1-萘-2-基哌嗪经历各种类型的化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或三氧化铬)进行氧化。
还原: 还原反应可以使用还原剂(如氢化锂铝或硼氢化钠)进行。
取代: 亲核取代反应很常见,其中哌嗪环可以使用合适的试剂和条件被各种官能团取代。
这些反应中常用的试剂包括酸、碱和其他亲核试剂或亲电试剂,具体取决于所需的转化。从这些反应中形成的主要产物取决于使用的具体条件和试剂。
相似化合物的比较
1-萘-2-基哌嗪可以与其他类似化合物进行比较,例如:
苯基哌嗪: 另一个哌嗪衍生物,具有苯基而不是萘基。
二苯基哌嗪: 一种在哌嗪环上连接两个苯基的化合物。
喹帕嗪: 一种以血清素能活性而闻名的哌嗪衍生物。
属性
IUPAC Name |
1-naphthalen-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-4-13-11-14(6-5-12(13)3-1)16-9-7-15-8-10-16/h1-6,11,15H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLBVIFUVSUSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57536-91-1 | |
| Record name | 57536-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Were there any other notable findings related to the 1-(naphthalen-2-yl)piperazine-containing compound?
A2: Interestingly, while the 1-(naphthalen-2-yl)piperazine derivative demonstrated promising cytotoxic activity, it exhibited excellent free radical scavenging efficacy in the ABTS assay but not in the DPPH assay. [] This suggests that the antioxidant properties of these compounds might not directly correlate with their cytotoxic activity and that different mechanisms could be responsible for these activities. Further investigation is warranted to understand the interplay between the antioxidant and cytotoxic effects of these derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


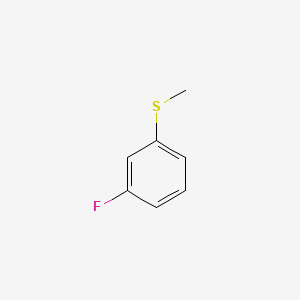
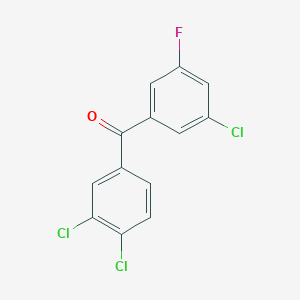


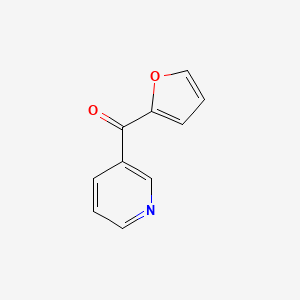
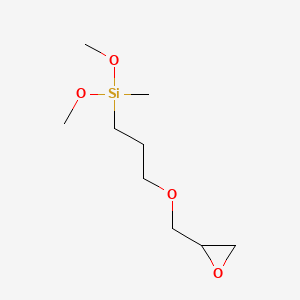

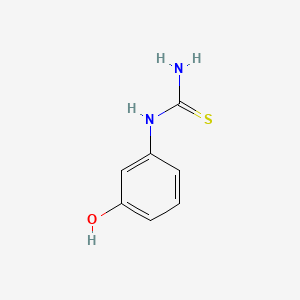
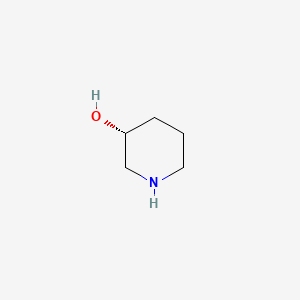
![Imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B1302190.png)
